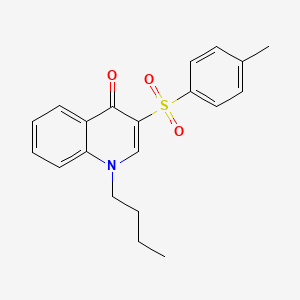

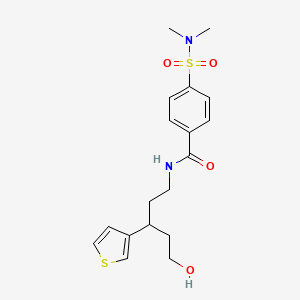

1-Butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tolbutamide is a sulfonylurea used to treat hyperglycemia in patients with type 2 diabetes mellitus . It is structurally similar to acetohexamide, chlorpropamide, and tolazamide .

Synthesis Analysis

Tolbutamide is prepared mainly by two routes industrially. The main one is acid-catalyzed methylation of imidazole by methanol. The second method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis

The molecular structure of Tolbutamide consists of a sulfonylurea moiety, which is a functional group that includes a sulfonyl functional group, attached to a urea .Chemical Reactions Analysis

Tolbutamide, like other sulfonylureas, acts by stimulating β cells of the pancreas to release insulin. Sulfonylureas increase both basal insulin secretion and meal-stimulated insulin release .Physical And Chemical Properties Analysis

The physical and chemical properties of Tolbutamide include a molecular weight of 270.348 and a chemical formula of C12H18N2O3S .Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Methods

- Synthesis of Dihydroquinazolinones : A study detailed the efficient synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one derivatives using dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation. This method highlights a potential route for synthesizing structurally related compounds, including dihydroquinoline derivatives, through environmentally friendly and efficient processes (Chen et al., 2015).

Analytical Techniques

- Electrospray Mass Spectrometry : The fragmentation of N-linked carbohydrates derivatized at the reducing terminus was investigated, providing a foundation for the analysis of complex organic molecules, potentially including quinoline derivatives. This research could facilitate the structural analysis of "1-Butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one" and similar compounds (Harvey, 2000).

Catalytic Activity and Chemical Synthesis

- Catalytic Synthesis of Dihydroquinoline Derivatives : A report on the catalytic activity of gold(I) complexes in the synthesis of 1,2-dihydroquinoline derivatives from a stable spirocyclic (alkyl)(amino)carbene precursor. This highlights potential catalytic methods for synthesizing quinoline derivatives, which may be relevant for the compound of interest (Zeng et al., 2009).

Phase Equilibria Studies

- Isoquinolinium Ionic Liquid Studies : Research on phase equilibria of binary and ternary mixtures involving isoquinolinium ionic liquids could inform the solubility and mixture behavior of related quinoline compounds, potentially including "1-Butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one" (Domańska et al., 2012).

Anticancer Activity

- Synthesis of Anticancer Agents : An investigation into the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines as potential anticancer agents, providing a glimpse into the therapeutic applications of quinoline derivatives. This may suggest research directions for evaluating the biological activities of "1-Butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one" (Redda et al., 2010).

Wirkmechanismus

Eigenschaften

IUPAC Name |

1-butyl-3-(4-methylphenyl)sulfonylquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO3S/c1-3-4-13-21-14-19(20(22)17-7-5-6-8-18(17)21)25(23,24)16-11-9-15(2)10-12-16/h5-12,14H,3-4,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFMFRRYBZZSJSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butyl-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((2,5-dimethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2653239.png)

![1-[(1,3-diphenyl-1H-pyrazol-4-yl)carbonyl]-4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidine](/img/structure/B2653241.png)

![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(1H-indol-2-yl)methanone](/img/structure/B2653242.png)

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride](/img/structure/B2653245.png)

![N-(2,4-difluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2653249.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2653253.png)

![4-(4-methyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-phenoxyphenyl)butanamide](/img/structure/B2653260.png)